molecular formula C15H18N2OS B15185325 Methionyl-beta-naphthylamide CAS No. 98575-79-2

Methionyl-beta-naphthylamide

Cat. No.: B15185325
CAS No.: 98575-79-2
M. Wt: 274.4 g/mol
InChI Key: CHWHUPKCZKLQIM-UHFFFAOYSA-N
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Description

Methionyl-beta-naphthylamide is a synthetic substrate used primarily in enzymology to study the activity of proteolytic enzymes, particularly aminopeptidases and dipeptidyl arylamidases. It consists of a methionine residue linked to β-naphthylamide via an amide bond. Upon enzymatic hydrolysis, the β-naphthylamide moiety is released, which can be quantified fluorometrically or colorimetrically, making it a valuable tool for enzyme kinetic studies .

Properties

IUPAC Name

2-amino-4-methylsulfanyl-N-naphthalen-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-19-9-8-14(16)15(18)17-13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10,14H,8-9,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWHUPKCZKLQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933487
Record name 2-Amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98575-79-2, 14883-82-0
Record name 2-Amino-4-(methylthio)-N-2-naphthalenylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98575-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methionyl-beta-naphthylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014883820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(methylsulfanyl)-N-(naphthalen-2-yl)butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methionyl-beta-naphthylamide can be synthesized through a series of chemical reactions involving methionine and beta-naphthylamine. The process typically involves the activation of the carboxyl group of methionine, followed by its coupling with beta-naphthylamine under controlled conditions. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide and catalysts such as N-hydroxysuccinimide.

Industrial Production Methods: Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and yield high-purity products. The process involves sequential addition of protected amino acids, followed by deprotection and purification steps.

Chemical Reactions Analysis

Types of Reactions: Methionyl-beta-naphthylamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in beta-naphthylamide can be reduced to an amine.

    Substitution: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Beta-naphthylamine.

    Substitution: Methionine and beta-naphthylamine.

Scientific Research Applications

Methionyl-beta-naphthylamide is widely used in scientific research due to its ability to act as a substrate for various enzymes. Its applications include:

    Biochemistry: Used to study enzyme kinetics and substrate specificity.

    Molecular Biology: Employed in assays to measure protease activity.

    Medicine: Investigated for its potential role in drug development and therapeutic interventions.

    Industry: Utilized in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of methionyl-beta-naphthylamide involves its interaction with specific enzymes, such as proteases. The compound serves as a substrate, and its cleavage by the enzyme releases beta-naphthylamine, which can be detected spectrophotometrically. This interaction helps in understanding enzyme activity and inhibition.

Comparison with Similar Compounds

Research Implications and Limitations

  • Gaps in Evidence : Direct data on this compound are absent in the provided sources. Conclusions are inferred from analogues like Lys-Ala-β-naphthylamide and BANA.
  • Comparative Insights : The substitution of methionine (a sulfur-containing residue) in place of lysine or arginine may confer unique resistance to cation inhibition or alter enzyme binding kinetics, warranting experimental validation.
  • Safety Considerations : N-Phenyl-β-naphthylamide’s toxicity profile underscores the need for cautious handling of β-naphthylamide derivatives in laboratory settings .

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